![molecular formula C6H8BrN2O5P B14348006 Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide CAS No. 90429-06-4](/img/structure/B14348006.png)
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is an organophosphorus compound characterized by the presence of oxazolidinone rings and a phosphinic bromide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide typically involves the reaction of oxazolidinone derivatives with phosphinic bromide under controlled conditions. One common method includes the reaction of 2-oxo-1,3-oxazolidin-3-yl derivatives with phosphinic bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic bromide group to phosphine derivatives.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various phosphinic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
Applications De Recherche Scientifique
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive phosphinic bromide group.
Mécanisme D'action
The mechanism by which Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide exerts its effects involves the interaction of its phosphinic bromide group with various molecular targets. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its application. The oxazolidinone rings also contribute to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic chloride: Similar in structure but contains a chloride group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic acid: Contains a phosphinic acid group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic fluoride: Contains a fluoride group instead of bromide.
Uniqueness
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is unique due to its bromide group, which imparts distinct reactivity compared to its chloride, acid, and fluoride counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the bromide group’s reactivity is advantageous.
Propriétés
Numéro CAS |
90429-06-4 |
|---|---|
Formule moléculaire |
C6H8BrN2O5P |
Poids moléculaire |
299.02 g/mol |
Nom IUPAC |
3-[bromo-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8BrN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 |
Clé InChI |
GDTLGNAJDACRQG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1P(=O)(N2CCOC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


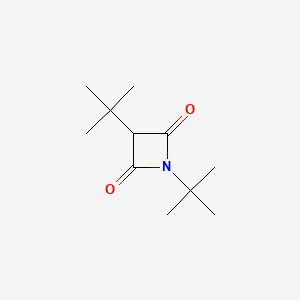
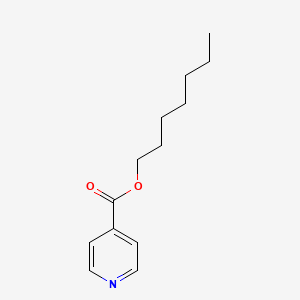
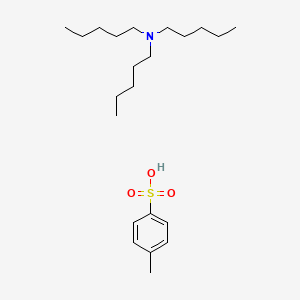
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
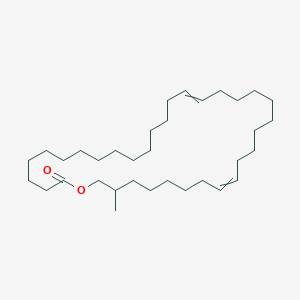
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
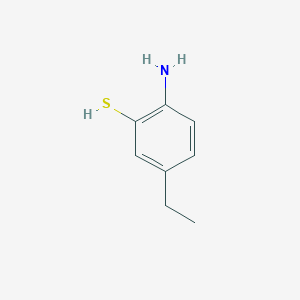
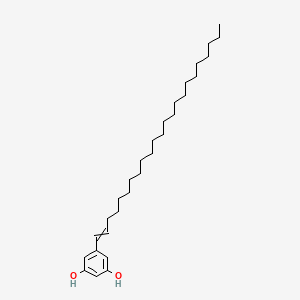
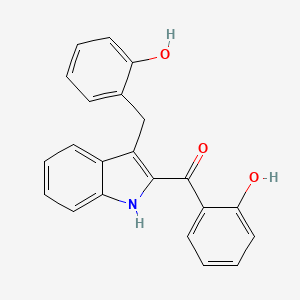
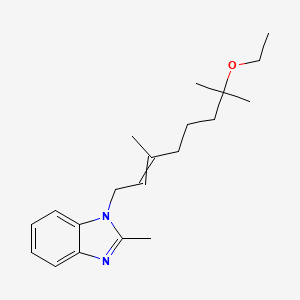
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
